Several synthetic routes have been explored for the production of Lasofoxifene Tartrate. One approach involves a multi-step process starting with the condensation of 6-Methoxy-1-tetralone with 1-[2-(4-bromophenoxy)ethyl]pyrrolidine. [] This is followed by bromination, coupling with phenylboronic acid, reduction using hydrogen gas and a palladium on carbon catalyst, demethylation with hydrobromic acid, and finally, resolution with D-tartaric acid to yield Lasofoxifene Tartrate. []
Another method focuses on the synthesis of a key intermediate compound, a 6-alkoxy-2-phenyl-3,4-dihydronaphthalene derivative. [, ] This intermediate is then further modified to produce Lasofoxifene Tartrate. [, ]
An innovative approach utilizing homogenous asymmetric hydrogenation has also been reported. [] This method employs an iridium-phosphine-nitrogen (Ir–P^N) complex catalyst in conjunction with Bronsted or Lewis acids to facilitate the hydrogenation of sterically hindered tetrasubstituted cyclic olefins, which are precursors to Lasofoxifene Tartrate. []
While the provided abstracts do not delve into the specific mechanism of action of Lasofoxifene Tartrate, its classification as a SERM suggests that it exerts its effects through interaction with estrogen receptors. [, , , , , , ] SERMs can exhibit agonist or antagonist activity depending on the specific tissue and receptor subtype involved. [, , , , , , ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: